sodium (S)-2-((R)-1-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-oxoethoxy)-3-oxopropyl dihydrogendiphosphate
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Overview
Description
Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide derivative. It is derived from guanosine 5’-diphosphate, a purine nucleotide that plays a crucial role in various biochemical processes, including cellular signaling and metabolism. The periodate oxidation introduces aldehyde groups into the molecule, which can be useful for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate using periodate. The reaction is carried out under mild conditions to avoid degradation of the nucleotide. The general steps include:
- Dissolving guanosine 5’-diphosphate in an aqueous solution.
- Adding sodium periodate to the solution.
- Allowing the reaction to proceed at room temperature for a specified period.
- Purifying the product through techniques such as chromatography to obtain the periodate oxidized sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale dissolution of guanosine 5’-diphosphate.
- Controlled addition of sodium periodate.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial purification methods like large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate, periodate oxidized sodium salt can undergo various chemical reactions, including:
Oxidation: The periodate oxidation introduces aldehyde groups, which can further react with other functional groups.
Reduction: The aldehyde groups can be reduced back to hydroxyl groups under suitable conditions.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the initial oxidation.
Reduction: Reducing agents like sodium borohydride can be used to revert the aldehyde groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: The primary product is guanosine 5’-diphosphate with aldehyde groups.
Reduction: The major product is the original guanosine 5’-diphosphate.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Guanosine 5’-diphosphate, periodate oxidized sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies involving nucleotide interactions and enzyme kinetics.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with various molecular targets. The aldehyde groups introduced by periodate oxidation can form covalent bonds with amino groups in proteins and other biomolecules. This property is exploited in biochemical assays and labeling techniques. The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-monophosphate, periodate oxidized sodium salt: Similar in structure but with one phosphate group instead of two.
Guanosine 5’-triphosphate, periodate oxidized sodium salt: Contains three phosphate groups and is used in different biochemical applications.
Uniqueness
Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of two phosphate groups. This combination allows it to participate in a distinct set of biochemical reactions and applications compared to its mono- and triphosphate counterparts.
Properties
Molecular Formula |
C10H12N5NaO11P2 |
---|---|
Molecular Weight |
463.17 g/mol |
IUPAC Name |
sodium;[[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |
InChI Key |
WCBNWKBWORRNEH-KGZKBUQUSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
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